molecular formula C18H18N2O3S B2900912 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide CAS No. 2034506-59-5

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Cat. No.: B2900912
CAS No.: 2034506-59-5
M. Wt: 342.41
InChI Key: GZQORXPTSQEMNU-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a heterocyclic compound featuring a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked via an acetamide group to a cyclopentyl moiety substituted with a thiophen-2-yl group. The benzoxazolone scaffold is notable for its prevalence in medicinal chemistry, particularly in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation . The acetamide bridge enhances structural flexibility, enabling interactions with diverse biological targets, while the thiophene and cyclopentyl groups contribute to lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(1-thiophen-2-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(12-20-13-6-1-2-7-14(13)23-17(20)22)19-18(9-3-4-10-18)15-8-5-11-24-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQORXPTSQEMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

    Formation of Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Benzoxazolone Derivatives : Compounds like PBPA and [11C]NBMP share the benzoxazolone-acetamide scaffold, critical for TSPO binding. The substitution at the 5-position of benzoxazolone (e.g., naphthalene in [11C]NBMP) significantly improves metabolic stability and bioavailability compared to simpler aryl groups .
  • Thiophene and Cyclopentyl Moieties : The thiophen-2-yl group in the target compound may enhance lipophilicity, similar to N-(benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide, which demonstrated antitubercular activity due to improved membrane permeability . The cyclopentyl group, as seen in MAO inhibitors, may confer conformational rigidity, optimizing enzyme binding .

Bioactivity Profiles

Table 2: Comparative Bioactivity of Structural Analogs

Compound Class Biological Activity Mechanism / Target Efficacy Notes Reference ID
Benzoxazolone-acetamide (PBPA) Neuroimaging (TSPO ligand) Binds TSPO with high selectivity Suitable for SPECT imaging; low intersubject variability
Thiazole-cyclopentyl derivatives MAO inhibition Reduces neurotoxin production in CNS IC₅₀ values in nanomolar range
Coumarin-acetamide hybrids Antioxidant Radical scavenging via postulated mechanisms Superior to ascorbic acid in vitro
Benzothiazole-thiophene analogs Antitubercular Inhibits Mycobacterium tuberculosis Moderate activity (MIC: 8–32 µg/mL)

Key Observations :

  • However, its thiophen-2-yl substitution differs from the pyridinyl or naphthalene groups in PBPA and [11C]NBMP, which may alter binding affinity .

Key Observations :

  • Synthesis : The target compound likely requires multi-step synthesis, akin to PBPA’s Suzuki coupling and amidation , whereas simpler acetamide derivatives (e.g., ) are synthesized via single-step reactions .

Biological Activity

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a derivative of oxazolone and has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 288.36 g/mol. Its structure features a benzoxazole moiety, which is known for various biological activities, and a thiophene ring that may enhance its pharmacological profile.

Research indicates that compounds containing benzoxazole derivatives often exhibit inhibitory activity against key enzymes, particularly acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions. The presence of the thiophene group may further influence the binding affinity and selectivity for AChE.

Inhibitory Activity on Acetylcholinesterase

A study evaluating various oxazolone derivatives found that compounds similar to our target compound showed significant inhibition of AChE with varying potencies. The most potent inhibitors exhibited IC50 values ranging from 9 to 246 μM, indicating a promising therapeutic potential for treating cognitive disorders .

Table 1: Inhibitory Activity of Related Compounds on AChE

CompoundIC50 (μM)% Inhibition at 300 μM
Compound A985%
Compound B5070%
Compound C10060%
Target CompoundTBDTBD

Case Studies

  • Cognitive Enhancement : In vivo studies demonstrated that certain oxazolone derivatives significantly improved cognitive performance in animal models. For instance, administration at doses of 5 μmol/kg in modified Y-maze tests showed enhanced memory retention compared to control groups .
  • Pharmacokinetic Profiles : In silico studies have predicted favorable pharmacokinetic properties for related compounds, suggesting good blood-brain barrier permeability and metabolic stability. These properties are crucial for compounds aimed at treating central nervous system disorders .

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. Basic Research Focus

  • In vitro assays : Prioritize targets based on structural analogs (e.g., thiophene-containing compounds with kinase inhibitory activity). Use:
    • Enzyme inhibition assays (e.g., kinase panels at 10 µM concentration) .
    • Cell viability assays (MTT/XTT) against cancer lines (e.g., HeLa, MCF-7) .
  • Positive controls : Include structurally similar compounds with known activity (e.g., benzoxazolone derivatives) to validate assay sensitivity .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced Research Focus

  • Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) for amide coupling efficiency .
  • Temperature control : Lower temperatures (0–5°C) during thioether formation reduce side-product generation .
  • Catalyst optimization : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura cross-coupling steps (if applicable) .
  • DoE (Design of Experiments) : Use factorial design to assess interactions between pH, temperature, and reagent stoichiometry .

How should discrepancies between spectral data and expected structural features be resolved?

Q. Advanced Research Focus

  • Contradiction example : Unpredicted NMR splitting patterns in the cyclopentyl group.
  • Resolution strategies :
    • Variable-temperature NMR : Assess conformational flexibility of the cyclopentyl ring .
    • 2D NMR (COSY, HSQC) : Confirm connectivity between thiophene and acetamide groups .
    • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Prioritize docking poses with:
    • Hydrogen bonds between the oxazolone carbonyl and kinase hinge region .
    • π-π stacking between thiophene and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent (e.g., TIP3P water) .

How can researchers address contradictions in biological activity across different assay platforms?

Q. Advanced Research Focus

  • Case example : High potency in enzyme assays but low efficacy in cell-based models.
  • Methodological solutions :
    • Solubility testing : Measure logP and aqueous solubility (e.g., shake-flask method) to rule out bioavailability issues .
    • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
    • Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify polypharmacology .

What strategies are used to study the mechanistic pathway of this compound’s bioactivity?

Q. Advanced Research Focus

  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Western blotting : Validate target engagement (e.g., phosphorylation status of EGFR or AKT) .
  • Chemical proteomics : Use clickable probes to pull down binding proteins from cell lysates .

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